6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide 6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 925005-71-6
VCID: VC11709077
InChI: InChI=1S/C13H12FN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18)
SMILES: CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN
Molecular Formula: C13H12FN3O
Molecular Weight: 245.25 g/mol

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide

CAS No.: 925005-71-6

Cat. No.: VC11709077

Molecular Formula: C13H12FN3O

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Fluorophenyl)-2-methylpyridine-3-carbohydrazide - 925005-71-6

Specification

CAS No. 925005-71-6
Molecular Formula C13H12FN3O
Molecular Weight 245.25 g/mol
IUPAC Name 6-(4-fluorophenyl)-2-methylpyridine-3-carbohydrazide
Standard InChI InChI=1S/C13H12FN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18)
Standard InChI Key HVAGKFNSBDOINT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN
Canonical SMILES CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN

Introduction

PropertyValueSource
Molecular FormulaC₁₄H₁₃FN₃O
Molecular Weight275.28 g/mol
MDL NumberMFCD08446650
DensityNot reported
Boiling PointNot reported

The absence of methoxy substitution in the target compound may influence its electronic and steric profiles compared to its analog, potentially altering reactivity and biological interactions .

Synthetic Pathways and Methodological Considerations

The synthesis of pyridine carbohydrazides typically involves multi-step reactions, as illustrated by methodologies for related compounds. For instance, cyclization reactions between sulfonamide precursors and diols under mild conditions have been employed to construct thiazolidine-carbohydrazide hybrids . Similarly, hydrazide formation via condensation of carboxylic acid derivatives with hydrazine hydrate is a common strategy .

A plausible route for synthesizing 6-(4-fluorophenyl)-2-methylpyridine-3-carbohydrazide could involve:

  • Friedel-Crafts acylation to introduce the methyl group at the pyridine’s 2-position.

  • Suzuki-Miyaura coupling to attach the 4-fluorophenyl group at the 6-position.

  • Hydrazide formation by reacting the resulting carboxylic acid with hydrazine .

This approach mirrors methods used for analogous compounds, where room-temperature reactions and catalytic systems enhance yield and purity .

Pharmacological Profile and Mechanism of Action

While direct studies on 6-(4-fluorophenyl)-2-methylpyridine-3-carbohydrazide are scarce, structurally related pyridine derivatives exhibit notable antiproliferative activity. For example, thienopyridine analogs demonstrated selective inhibition of HCT-116 (colon) and HepG-2 (liver) cancer cells, with IC₅₀ values comparable to doxorubicin . Key findings include:

Anticancer Activity of Pyridine Derivatives

CompoundTarget Cell LineIC₅₀ (μM)Interaction MechanismSource
5dHCT-1162.1H-acceptor with 4k9g protein
7bHepG-21.8π–H interaction with TYR97/PRO82

The fluorophenyl and methyl groups enhance inhibitory effects by facilitating hydrophobic interactions and hydrogen bonding with amino acid residues (e.g., TYR97, HIS62) . Molecular docking studies suggest that these substituents improve binding affinity to oncogenic proteins, such as 4dk7 and 6p05 .

Structure-Activity Relationships (SAR)

Critical structural features influencing bioactivity include:

  • Fluorophenyl Group: Enhances metabolic stability and membrane permeability via hydrophobic and dipole interactions .

  • Methyl Substituent: Reduces steric hindrance, optimizing orientation within enzyme active sites .

  • Carbohydrazide Moiety: Facilitates hydrogen bonding with catalytic residues, as seen in intramolecular N–H⋯O interactions .

Derivatives lacking these groups show diminished activity, underscoring their pharmacophoric importance .

Applications and Future Directions

Potential applications span:

  • Oncology: As lead compounds for liver and colon cancer therapies .

  • Antimicrobials: Piperidine analogs exhibit antibacterial and antimalarial properties, suggesting unexplored avenues .

Future research should prioritize:

  • In vivo efficacy and toxicity studies.

  • Structural optimization to improve bioavailability.

  • Mechanistic studies to elucidate off-target effects .

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